molecular formula C18H19N5O B5169253 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridin-2-ylpropyl)pyridin-2-amine

5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridin-2-ylpropyl)pyridin-2-amine

Cat. No.: B5169253
M. Wt: 321.4 g/mol
InChI Key: UPKIMBWATOKFMM-UHFFFAOYSA-N
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Description

5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridin-2-ylpropyl)pyridin-2-amine is a synthetic organic compound that features a unique combination of functional groups, including a cyclopropyl ring, an oxadiazole ring, and pyridine rings. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridin-2-ylpropyl)pyridin-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the oxadiazole ring, followed by the introduction of the cyclopropyl group and the pyridine rings. Common reagents used in these reactions include cyclopropylamine, pyridine derivatives, and various coupling agents. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. Purification methods such as crystallization, distillation, or chromatography would be used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridin-2-ylpropyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridin-2-ylpropyl)pyridin-2-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridin-2-ylpropyl)pyridin-2-amine: can be compared with other compounds containing oxadiazole or pyridine rings.

    Cyclopropyl derivatives: Compounds with cyclopropyl groups may share similar chemical reactivity.

    Pyridine derivatives: Compounds with pyridine rings may exhibit similar biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3-pyridin-2-ylpropyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-2-10-19-15(4-1)5-3-11-20-16-9-8-14(12-21-16)18-22-17(23-24-18)13-6-7-13/h1-2,4,8-10,12-13H,3,5-7,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKIMBWATOKFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CN=C(C=C3)NCCCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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